molecular formula C7H7IN2O3 B13087788 (2-Amino-3-iodo-5-nitrophenyl)methanol

(2-Amino-3-iodo-5-nitrophenyl)methanol

Cat. No.: B13087788
M. Wt: 294.05 g/mol
InChI Key: WRWDDJDGCUEODC-UHFFFAOYSA-N
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Description

Contextualization of Multifunctionalized Aromatic Scaffolds in Synthetic Chemistry

Multifunctionalized aromatic scaffolds are benzene (B151609) rings substituted with several different functional groups. These structures are of immense interest in synthetic chemistry because they serve as versatile starting points for creating more complex molecules. mdpi.com The presence of multiple reactive sites on a single, rigid aromatic core allows for a high degree of molecular diversity to be generated from a common intermediate. This approach is highly valued in drug discovery and materials science, where the systematic modification of a core structure can lead to the optimization of biological activity or material properties. The strategic placement of different functional groups on the aromatic ring can influence the molecule's electronic properties, solubility, and three-dimensional shape, all of which are critical determinants of its function.

Significance of Diverse Functional Group Interplay in Aromatic Systems

The reactivity of a functional group on an aromatic ring is significantly influenced by the presence of other substituents. This interplay is a cornerstone of synthetic strategy. For instance, electron-donating groups like an amino group can activate the ring towards electrophilic substitution, while electron-withdrawing groups such as a nitro group deactivate it. libretexts.org The specific positioning of these groups (ortho, meta, or para) further dictates the regioselectivity of subsequent reactions. In (2-Amino-3-iodo-5-nitrophenyl)methanol, the amino group is a strong activating, ortho-, para-director, the nitro group is a strong deactivating, meta-director, and the iodo and hydroxymethyl groups also exert electronic and steric influences. Understanding these competing and cooperating effects is crucial for predicting the molecule's reactivity and for designing synthetic routes that selectively target one functional group in the presence of others.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7IN2O3

Molecular Weight

294.05 g/mol

IUPAC Name

(2-amino-3-iodo-5-nitrophenyl)methanol

InChI

InChI=1S/C7H7IN2O3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3,9H2

InChI Key

WRWDDJDGCUEODC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)N)I)[N+](=O)[O-]

Origin of Product

United States

Advanced Methodologies for the Synthesis of 2 Amino 3 Iodo 5 Nitrophenyl Methanol

Retrosynthetic Analysis for the (2-Amino-3-iodo-5-nitrophenyl)methanol Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, a primary disconnection involves the benzylic alcohol, leading back to a more stable carboxylic acid precursor.

A plausible retrosynthetic pathway is outlined below:

Functional Group Interconversion (FGI): The primary alcohol of the target molecule can be envisioned as arising from the reduction of a carboxylic acid. This leads to the key intermediate, 2-amino-3-iodo-5-nitrobenzoic acid . This transformation is a common and reliable synthetic step.

C-I Bond Disconnection: The iodine atom can be introduced via electrophilic iodination. Disconnecting the C-I bond points to 2-amino-5-nitrobenzoic acid as the precursor. The regioselectivity of this iodination step is crucial.

Amine and Nitro Group Relationship: The relative 1,2,4-positioning of the amino, nitro, and carboxyl groups in 2-amino-5-nitrobenzoic acid suggests a synthetic route starting from a precursor where the directing effects of the substituents can be strategically exploited. One could consider starting from 2-amino-5-nitro-toluene , which could then be oxidized to the benzoic acid.

Alternative C-N and C-NO2 Disconnections: A more convergent approach starts from a simpler, commercially available substituted aniline (B41778). 3-Nitroaniline (B104315) is an attractive starting material. The challenge then becomes the selective introduction of the remaining substituents at the correct positions. This approach involves protecting the amino group, followed by sequential introduction of the iodine and the precursor to the methanol (B129727) group.

This analysis suggests that a synthetic strategy starting from 3-nitroaniline and proceeding through the key intermediate 2-amino-3-iodo-5-nitrobenzoic acid is a viable and logical approach.

Strategies for Orthogonal Protection and Deprotection in Precursor Synthesis

The synthesis of a molecule with multiple reactive functional groups—amino, iodo, nitro, and a hydroxyl/carboxyl precursor—necessitates a robust orthogonal protection strategy. nih.gov Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective manipulation of one functional group in the presence of others. google.com

Amino Group Protection: The nucleophilic and activating nature of the primary amino group requires protection during many synthetic transformations, such as electrophilic substitution or organometallic reactions.

Acyl Groups (e.g., Acetyl, Pivaloyl): Acetylation of an aniline to form an acetanilide (B955) is a common strategy. The acetyl group is moderately activating and ortho-, para-directing for electrophilic aromatic substitution. byjus.com It can be removed under acidic or basic hydrolysis. The bulkier pivaloyl group (Piv) is also an excellent directing group for ortho-metalation and is stable to a range of conditions. sci-hub.se

Carbamates (e.g., Boc, Cbz, Fmoc, pNZ): Carbamate protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are standard in peptide synthesis and offer a range of deprotection conditions (acid, hydrogenolysis, and base, respectively). luxembourg-bio.com The p-nitrobenzyloxycarbonyl (pNZ) group is notable as it is orthogonal to many common protecting groups and can be removed under neutral reductive conditions (e.g., with SnCl2 or catalytic hydrogenation), which could be compatible with other functional groups in the molecule. luxembourg-bio.comresearchgate.net

Hydroxyl/Carboxyl Group Protection: If the synthesis proceeds through an intermediate where the methanol or carboxylic acid group is introduced early, it may also require protection.

Esters (for carboxylic acids): Methyl or ethyl esters are common, typically cleaved by acid or base-catalyzed hydrolysis.

Ethers (for alcohols): Benzyl (B1604629) (Bn) ethers, removed by hydrogenolysis, or silyl (B83357) ethers (e.g., TBS), removed by fluoride (B91410) ions, are standard choices.

The selection of a protecting group strategy must consider the stability of all functional groups in the molecule. For instance, the iodo-substituent can be susceptible to reductive cleavage under certain catalytic hydrogenation conditions used for deprotection. Similarly, the nitro group is sensitive to many reducing agents. Therefore, a successful synthesis will carefully sequence the introduction and removal of protecting groups to avoid unwanted side reactions.

Table 1: Comparison of Common Amino Protecting Groups
Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsOrthogonality Notes
AcetylAcAc₂O or AcCl, baseAcid or base hydrolysis (e.g., HCl, NaOH)Not orthogonal to base-labile esters.
PivaloylPivPivaloyl chloride, baseStrong acid/base, prolonged heatingVery stable, good for directing ortho-metalation.
tert-ButoxycarbonylBocBoc₂O, baseStrong acid (e.g., TFA, HCl)Orthogonal to Fmoc, Cbz (hydrogenolysis), and base-labile groups.
p-NitrobenzyloxycarbonylpNZpNZ-Cl, baseReductive cleavage (e.g., SnCl₂, H₂/Pd-C)Orthogonal to acid/base labile groups. Cleavage conditions may affect the nitro group on the ring. luxembourg-bio.comresearchgate.net

Key Synthetic Routes to this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a directing metalation group (DMG) to coordinate an organolithium base, which then deprotonates the adjacent ortho position, creating a nucleophilic aryl-lithium species that can be quenched with an electrophile. baranlab.orguwindsor.ca

For the synthesis of this compound, a protected amine can serve as an excellent DMG. The N-pivaloyl group is particularly effective due to its steric bulk and strong coordinating ability. sci-hub.se

A potential synthetic sequence could be:

Protection: Start with 3-nitroaniline and protect the amino group as N-pivaloyl-3-nitroaniline.

Directed Ortho-Metalation: Treat the protected aniline with a strong lithium base like n-butyllithium or sec-butyllithium, likely in the presence of an additive like TMEDA. The pivalamido group would direct lithiation to the C2 position.

Electrophilic Quench: The resulting aryllithium intermediate could be quenched with an appropriate electrophile. To install the iodine at C3, this strategy is not direct. However, one could quench with an electrophile to install the methanol precursor at C2, for example, by reacting with paraformaldehyde or a similar one-carbon electrophile.

Subsequent Functionalization: Following the introduction of the protected methanol group at C2, the iodine would need to be introduced at C3. This would likely proceed via electrophilic iodination, directed by the powerful activating effect of the amino group.

The directing ability of various groups has been extensively studied. The pivalamido group is known to be a stronger directing group than a methoxy (B1213986) group, highlighting its utility in complex syntheses. sci-hub.se

A more classical approach involves the sequential introduction of functional groups onto an aromatic starting material through a series of electrophilic aromatic substitution and functional group interconversion steps. The success of this strategy hinges on the directing effects of the substituents.

A plausible route starting from 3-nitroaniline is as follows:

Amine Protection: 3-Nitroaniline is first protected, for example, by acetylation with acetic anhydride (B1165640) to form 3'-nitroacetanilide (B85905). This moderates the high reactivity of the amino group and provides steric hindrance.

Electrophilic Iodination: The acetamido group is a strong ortho-, para-director, while the nitro group is a meta-director and strongly deactivating. Iodination of 3'-nitroacetanilide would be expected to occur at positions ortho or para to the acetamido group (C2, C4, C6). The C2 position is sterically hindered by the adjacent acetamido group, but electronically activated. The C4 position is also activated. The C6 position is ortho to the acetamido group and meta to the nitro group, making it a likely site for substitution. However, to achieve the desired 3-iodo substitution pattern, this direct iodination is not ideal.

An alternative, more controlled sequence could be:

Start with a different precursor: For instance, starting with 2-amino-5-nitrobenzoic acid. The amino group is a powerful activating group, and the carboxylic acid and nitro groups are deactivating.

Iodination: Direct iodination of 2-amino-5-nitrobenzoic acid would likely lead to substitution at the C3 position, which is ortho to the activating amino group and meta to the deactivating nitro and carboxyl groups. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or a combination of iodine and an oxidizing agent, could be employed. acs.org Iron(III)-catalyzed iodination with NIS has been shown to be effective even for deactivated systems like 4-nitroaniline. acs.org

Reduction: The resulting 2-amino-3-iodo-5-nitrobenzoic acid would then be reduced to the target benzylic alcohol, as discussed in section 2.3.4.

Table 2: Regioselectivity in Electrophilic Iodination of Substituted Anilines
SubstrateIodinating AgentCatalyst/ConditionsMajor Product(s)Reference
AnilineI₂Aqueous medium2,4,6-Triiodoaniline byjus.com
AcetanilideNISCH₃CN4-Iodoacetanilide shaalaa.com
4-NitroanilineNISFeCl₃ (5 mol%)2-Iodo-4-nitroaniline acs.org
2-AminopyridineKIO₃ / KIH₂SO₄, 100 °C2-Amino-3-iodopyridine ijssst.info

While direct functionalization is often preferred, palladium-catalyzed cross-coupling reactions offer powerful alternative methods for C-C and C-heteroatom bond formation. In the context of synthesizing this compound, a cross-coupling reaction could theoretically be used to introduce one of the substituents, although it may not be the most convergent approach.

For example, one could envision a strategy starting with a di-halogenated precursor, such as 2-amino-3,5-dibromonitrobenzene. A selective cross-coupling reaction, such as a Suzuki or Stille coupling, could be performed at one of the bromine positions to introduce a hydroxymethyl group precursor (e.g., a formyl group via a Stille coupling with tributyl(formyl)stannane, followed by reduction). The remaining bromine could then be converted to iodine via a Finkelstein-type reaction or another halogen exchange protocol.

However, controlling the regioselectivity of the cross-coupling on a di-halogenated aniline can be challenging. The relative reactivity of the C-Br bonds would depend on their electronic and steric environment. This route is generally more complex and lower-yielding than the sequential functionalization or DoM strategies for this particular target molecule.

The final step in the proposed primary synthetic route is the selective reduction of the carboxylic acid group in 2-amino-3-iodo-5-nitrobenzoic acid to a primary alcohol. This transformation is challenging due to the presence of the easily reducible nitro group and the potentially labile C-I bond.

Selective Carboxylic Acid Reduction:

Borane (B79455) Reagents: Borane (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is the reagent of choice for reducing carboxylic acids in the presence of many other functional groups, including nitro groups and esters. harvard.edu Recent studies have highlighted borane-catalyzed methods that show excellent chemoselectivity, leaving nitro groups, esters, and amides untouched. nih.govresearchgate.netresearchgate.net This makes it an ideal candidate for the desired transformation.

Sodium Borohydride (B1222165) with Additives: While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced with additives. For example, the NaBH₄/I₂ system can effectively reduce carboxylic acids. stackexchange.com However, the use of iodine in this context would need careful evaluation to avoid side reactions with the aryl iodide already present in the molecule.

Lithium Aluminium Hydride (LiAlH₄): This is a very powerful reducing agent that readily reduces carboxylic acids. However, it also reduces nitro groups to amines (or azo compounds) and may cleave aryl halides. doubtnut.com Therefore, LiAlH₄ would not be suitable for the selective reduction of the carboxylic acid in the presence of the nitro and iodo groups.

The reduction of m-nitrobenzoic acid to m-nitrobenzyl alcohol is a well-established transformation, often accomplished with borane reagents to preserve the nitro group. youtube.com This precedent strongly supports the feasibility of selectively reducing the 2-amino-3-iodo-5-nitrobenzoic acid intermediate to the final product, this compound, using a borane-based reducing agent.

Regioselective Nitration and Iodination Strategies on Aromatic Rings

The synthesis of this compound hinges on the strategic and regioselective introduction of iodo and nitro groups onto a substituted aminobenzyl alcohol backbone. The directing effects of the substituents already present on the aromatic ring are paramount in determining the position of the incoming electrophiles.

A plausible synthetic route involves the regioselective iodination of a precursor molecule, (2-Amino-5-nitrophenyl)methanol. In this scenario, the directing effects of the three substituents—amino (-NH₂), hydroxymethyl (-CH₂OH), and nitro (-NO₂) groups—must be considered.

Amino Group (-NH₂): This is a strongly activating ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Hydroxymethyl Group (-CH₂OH): This group is a weak deactivator and is considered an ortho-, para-director.

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing nature.

In the electrophilic iodination of (2-Amino-5-nitrophenyl)methanol, the powerful activating and ortho-, para-directing effect of the amino group dominates. The positions ortho (C3) and para (C6, which is blocked) to the amino group are highly activated. The C5 position is occupied by the nitro group. Therefore, the incoming iodine electrophile is predominantly directed to the C3 position, which is ortho to the amino group and meta to the nitro group, yielding the desired this compound.

Various iodinating agents can be employed for this transformation. Common reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), or a combination of molecular iodine (I₂) with an oxidizing agent such as nitric acid or hydrogen peroxide. The choice of reagent and solvent can fine-tune the reactivity and selectivity of the reaction.

An alternative, though potentially less direct, strategy could involve the nitration of (2-Amino-3-iodophenyl)methanol. In this case, the strong ortho-, para-directing amino group and the ortho-, para-directing iodo group would both influence the position of the incoming nitro group. The C5 position is para to the strongly activating amino group and ortho to the iodo group, making it a likely site for nitration.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical to maximize the yield and purity of this compound while minimizing side-product formation. Key parameters that are typically varied include the choice of iodinating agent, solvent, temperature, reaction time, and stoichiometry of the reagents.

For the proposed synthesis via iodination of (2-Amino-5-nitrophenyl)methanol, a systematic optimization study would be conducted. The following table illustrates a hypothetical optimization matrix for this key reaction step.

EntryIodinating AgentSolventTemperature (°C)Time (h)Yield (%)
1I₂ / H₂O₂Acetic Acid80665
2N-Iodosuccinimide (NIS)Acetonitrile (B52724)251278
3Iodine Monochloride (ICl)Dichloromethane (B109758)0285
4N-Iodosuccinimide (NIS)Ethanol (B145695)50872
5I₂ / AgNO₃Methanol251088

Discussion of Optimization Parameters:

Iodinating Agent: The reactivity of the iodinating agent is crucial. Iodine monochloride (ICl) is often highly effective, leading to shorter reaction times and high yields. N-Iodosuccinimide (NIS) is a milder and easier-to-handle solid reagent that can also provide excellent results. The combination of I₂ with a silver salt like AgNO₃ can activate the iodine, leading to high yields under mild conditions. mdpi.com

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Acetonitrile and dichloromethane are common aprotic solvents for such reactions. Alcohols like methanol or ethanol can also be used and are considered greener alternatives.

Temperature: Electrophilic substitutions are often temperature-dependent. Lower temperatures (e.g., 0 °C) can enhance regioselectivity and prevent the formation of undesired byproducts, such as di-iodinated species.

Reaction Time: The reaction time must be sufficient for the reaction to go to completion but not so long that product degradation or side reactions occur. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice.

Chemical Reactivity and Mechanistic Studies of 2 Amino 3 Iodo 5 Nitrophenyl Methanol

Reactivity Profiles of the Amino Group in (2-Amino-3-iodo-5-nitrophenyl)methanol

The amino group at the C2 position is a primary aromatic amine. Its nucleophilicity and basicity are substantially diminished by the presence of the strongly deactivating nitro group in the meta position and the ortho-iodine atom. This reduced reactivity is a central theme in its chemical transformations.

The amino group of this compound is expected to undergo acylation to form amides when treated with acylating agents such as acid chlorides or anhydrides. However, due to the reduced nucleophilicity of the nitrogen atom, these reactions may require more forcing conditions (e.g., elevated temperatures or the use of a catalyst) compared to the acylation of aniline (B41778). mdpi.com Acetylation, a common protection strategy, can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. mdpi.com The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. mdpi.com

ReactionReagentsExpected Product
AcetylationAcetic Anhydride (Ac₂O), Pyridine (B92270)N-(2-(hydroxymethyl)-6-iodo-4-nitrophenyl)acetamide
BenzoylationBenzoyl Chloride (PhCOCl), TriethylamineN-(2-(hydroxymethyl)-6-iodo-4-nitrophenyl)benzamide

This interactive table summarizes typical amidation and acylation reactions.

As a primary aromatic amine, the amino group can be converted into a diazonium salt upon reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). google.com The resulting (2-(hydroxymethyl)-6-iodo-4-nitrophenyl)diazonium salt is a valuable synthetic intermediate. Diazonium salts are highly versatile and can be transformed into a wide array of functional groups through reactions like the Sandmeyer reaction (using copper(I) salts) or Schiemann reaction (for fluorination), or be replaced by a hydroxyl group upon heating in water. google.comgoogle.com

Reaction TypeReagentsFunctional Group Introduced
SandmeyerCuCl / HCl-Cl
SandmeyerCuBr / HBr-Br
SandmeyerCuCN / KCN-CN
HydrolysisH₂O, Δ-OH
FluorinationHBF₄, Δ-F

This interactive table outlines potential transformations of the diazonium salt derived from this compound.

The nucleophilic character of the amino group in this molecule is significantly attenuated. The nitro group exerts a powerful electron-withdrawing effect through both resonance and induction, delocalizing the nitrogen's lone pair of electrons into the aromatic ring and reducing its availability for donation to an electrophile. mdpi.com The ortho-iodo substituent further decreases basicity through its inductive effect. Consequently, this compound is a much weaker base and nucleophile than aniline. While it can still participate in nucleophilic substitution reactions, it will react much more slowly than activated or unsubstituted anilines. rsc.org

Transformations Involving the Hydroxyl Group of the Methanol (B129727) Moiety

The primary benzylic alcohol functionality can undergo a variety of transformations, most notably oxidation, esterification, and etherification. The choice of reagents is crucial to ensure chemoselectivity and avoid unwanted side reactions involving the amino group.

The primary alcohol can be oxidized to the corresponding aldehyde, (2-Amino-3-iodo-5-nitrobenzaldehyde), or further to a carboxylic acid. The outcome depends on the chosen oxidant.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. It is a very mild protocol known for its wide functional group tolerance and is highly effective for oxidizing primary alcohols to aldehydes without over-oxidation to the carboxylic acid. elsevierpure.com This method would be an excellent choice for selectively oxidizing the hydroxyl group of this compound without affecting the other sensitive groups. elsevierpure.com

Dess-Martin Oxidation : The use of Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (B109758) provides another mild and highly selective method for converting primary alcohols to aldehydes. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reagent operates under neutral pH and at room temperature, offering high yields and chemoselectivity. wikipedia.org It is known to tolerate amino groups, making it well-suited for this specific substrate. alfa-chemistry.comresearchgate.net

Jones Oxidation : This reaction involves a strong, chromium-based oxidant (CrO₃ in aqueous sulfuric acid and acetone). organic-chemistry.orgyoutube.com Jones reagent typically oxidizes primary alcohols directly to carboxylic acids. organic-chemistry.orgorganic-chemistry.org However, its application to this compound is potentially problematic. The highly acidic conditions will protonate the amino group, and the harsh oxidizing environment could lead to undesired side reactions or degradation of the molecule. Therefore, milder methods are generally preferred. youtube.com

Oxidation MethodReagentsExpected ProductNotes
Swern Oxidation(COCl)₂, DMSO, Et₃N2-Amino-3-iodo-5-nitrobenzaldehydeMild conditions, stops at the aldehyde. elsevierpure.com
Dess-Martin OxidationDMP, CH₂Cl₂2-Amino-3-iodo-5-nitrobenzaldehydeHigh selectivity, neutral pH, tolerates amino groups. alfa-chemistry.comwikipedia.org
Jones OxidationCrO₃, H₂SO₄, Acetone2-Amino-3-iodo-5-nitrobenzoic acidHarsh, acidic conditions; potential for side reactions. organic-chemistry.orgorganic-chemistry.org

This interactive table compares common oxidation reactions for the hydroxyl group.

Esterification : The hydroxyl group can be converted to an ester through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under strong acid catalysis, could be complicated by the protonation of the basic amino group. masterorganicchemistry.com A more compatible approach would be to react the alcohol with an acid chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. This method avoids strongly acidic conditions and selectively yields the corresponding ester. organic-chemistry.org

Etherification : The formation of an ether, such as a methyl or benzyl (B1604629) ether, can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide (e.g., methyl iodide or benzyl bromide). The electron-withdrawing groups on the phenyl ring increase the acidity of the benzylic proton, potentially facilitating the initial deprotonation step. nih.govorganic-chemistry.org

ReactionReagentsExpected Product Class
EsterificationCarboxylic Acid Chloride (RCOCl), PyridineEster
Etherification1. NaH; 2. Alkyl Halide (R-X)Ether

This interactive table summarizes general conditions for esterification and etherification.

Reactivity of the Iodo Substituent in this compound

The iodo substituent on the aromatic ring of this compound is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation via Cross-Coupling (e.g., Suzuki Coupling)

While no specific examples of Suzuki coupling with this compound have been documented in the literature, aryl iodides are highly reactive substrates for this transformation. organic-chemistry.orgwikipedia.org The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu

The catalytic cycle for the Suzuki coupling generally involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. rsc.org

Table 2: Generalized Scheme for Suzuki Coupling

Reactants General Scheme Typical Catalytic System
Aryl Iodide + Boronic AcidSuzuki coupling schemePd(PPh₃)₄, Pd(OAc)₂/ligand, or other Pd(0) or Pd(II) precatalysts; Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄); Solvent (e.g., Toluene, Dioxane, DMF, often with water).

Note: The scheme is generalized and does not represent experimentally verified reactions for this compound.

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig C-N and C-O Bond Formation)

Specific instances of Buchwald-Hartwig amination or etherification using this compound are not reported in the scientific literature. However, aryl iodides are excellent electrophiles for these palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.govwuxiapptec.com The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.orgresearchgate.net A similar process can be used to form carbon-oxygen bonds by coupling with an alcohol or a phenol.

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido or -alkoxo complex, and reductive elimination. wuxiapptec.com The reactivity can be sensitive to the steric and electronic properties of the substrates, and the choice of ligand is critical for achieving high yields. libretexts.org

Table 3: Generalized Scheme for Buchwald-Hartwig Amination

Reactants General Scheme Typical Catalytic System
Aryl Iodide + AmineBuchwald-Hartwig amination schemePd precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂); Phosphine ligand (e.g., BINAP, XPhos, SPhos); Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃); Solvent (e.g., Toluene, Dioxane).

Note: The scheme is generalized and does not represent experimentally verified reactions for this compound.

Halogen-Metal Exchange Reactions

There is no available literature describing halogen-metal exchange reactions specifically on this compound. This reaction is a powerful method for the preparation of organometallic reagents by treating an organohalide with an organometallic compound, typically an organolithium or a Grignard reagent. ias.ac.in Aryl iodides are particularly well-suited for this transformation due to the high polarizability of the C-I bond.

The reaction of an aryl iodide with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures results in a rapid exchange of the iodine atom for a lithium atom, generating an aryllithium species. researchgate.net This newly formed organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. More recent developments have introduced magnesiates and zincates for this exchange, which can offer improved functional group tolerance. nih.govmdpi.com The presence of the acidic protons of the amino and hydroxyl groups in this compound would likely require the use of excess organometallic reagent or a protection strategy to avoid side reactions.

Table 4: Generalized Scheme for Halogen-Metal Exchange

Reaction General Scheme Typical Reagents
Halogen-Lithium ExchangeHalogen-metal exchange schemen-BuLi, s-BuLi, or t-BuLi in an ethereal solvent (e.g., THF, diethyl ether) at low temperatures (e.g., -78 °C).

Note: The scheme is generalized and does not represent experimentally verified reactions for this compound.

Transformations Involving the Nitro Group on the Phenyl Ring

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Kinetic and Thermodynamic Studies of Reaction Mechanisms:A search for kinetic and thermodynamic data for reactions involving this compound yielded no results. These studies are essential for elucidating reaction mechanisms and understanding the energetic landscape of its chemical transformations.

Due to the absence of specific research on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The scientific community has yet to publish in-depth investigations into the chemical behavior of this particular compound.

Derivatization and Analogues of 2 Amino 3 Iodo 5 Nitrophenyl Methanol

Structural Modifications of the Aromatic Core

Modifications to the aromatic core of (2-amino-3-iodo-5-nitrophenyl)methanol could introduce new functionalities and alter the electronic properties of the molecule. Standard electrophilic aromatic substitution reactions could theoretically be employed. However, the existing substituents—the activating amino group and the deactivating nitro group—would direct incoming electrophiles to specific positions, and the steric hindrance from the iodo and hydroxymethyl groups would also play a significant role.

Potential, though not experimentally verified, modifications include:

Nitration: Introduction of an additional nitro group.

Halogenation: Addition of another halogen atom such as chlorine or bromine.

Sulfonation: Introduction of a sulfonic acid group.

It is important to reiterate that no specific studies demonstrating these modifications on this compound have been found.

Transformations and Functionalization of the Amino Group

The primary amino group is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that could modulate the compound's properties.

General reactions applicable to primary aromatic amines that could be explored include:

TransformationReagents and ConditionsPotential Product
Acylation Acyl chlorides or anhydrides in the presence of a baseAmide derivatives
Sulfonylation Sulfonyl chlorides in the presence of a baseSulfonamide derivatives
Alkylation Alkyl halidesSecondary or tertiary amine derivatives
Diazotization Nitrous acid (generated from NaNO₂ and a strong acid)Diazonium salt, a versatile intermediate for introducing various substituents

While these are standard organic chemistry transformations, their application to this compound has not been specifically documented.

Alterations and Derivatives of the Hydroxyl Group

The benzylic hydroxyl group offers another avenue for creating derivatives with altered solubility, reactivity, and biological activity.

Plausible, yet unconfirmed, derivatizations include:

Derivative TypeSynthetic Approach
Ethers Williamson ether synthesis (reaction with alkyl halides in the presence of a base)
Esters Fischer esterification (reaction with carboxylic acids in the presence of an acid catalyst) or reaction with acyl chlorides/anhydrides
Oxidation Oxidation using reagents like PCC or KMnO₄

Substitutions and Transformations of the Iodo Group

The carbon-iodine bond is susceptible to various cross-coupling reactions, which could be used to introduce a wide range of substituents, significantly expanding the structural diversity of analogues.

Hypothetical transformations based on well-established cross-coupling reactions:

Reaction NameCoupling PartnerCatalystPotential New Substituent
Suzuki Coupling Boronic acids or estersPalladium catalystAryl, heteroaryl, or alkyl groups
Sonogashira Coupling Terminal alkynesPalladium and copper catalystsAlkynyl groups
Heck Coupling AlkenesPalladium catalystAlkenyl groups
Buchwald-Hartwig Amination AminesPalladium catalystSubstituted amino groups

The application of these powerful synthetic methods to this compound remains a theoretical exercise in the absence of specific research.

Synthesis of Heterocyclic Derivatives from this compound

The presence of both an amino group and a hydroxymethyl group ortho to each other provides a structural motif that could be utilized for the synthesis of fused heterocyclic systems. For instance, condensation reactions with appropriate bifunctional reagents could lead to the formation of various heterocyclic rings. However, no literature specifically describes the use of this compound as a precursor for heterocyclic synthesis.

Design Principles for Novel Analogues with Modified Reactivity

The design of novel analogues of this compound would be guided by the desired modifications in reactivity and potential applications. Key design principles would involve:

Modulating Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring would alter the reactivity of the functional groups.

Steric Control: The size and position of new substituents would influence the accessibility of the reactive centers.

Introducing New Reactive Handles: The incorporation of functional groups like alkynes or azides via the iodo group would enable further modifications through click chemistry.

Bioisosteric Replacement: Replacing existing functional groups with bioisosteres could modulate the compound's biological properties while maintaining a similar size and shape.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Amino 3 Iodo 5 Nitrophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "(2-Amino-3-iodo-5-nitrophenyl)methanol," both ¹H and ¹³C NMR would be employed to confirm its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring. The nitro group (-NO₂), being a strong electron-withdrawing group, will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, the amino group (-NH₂) is electron-donating and would shield the aromatic protons. The aromatic region would likely display two doublets, corresponding to the two non-equivalent aromatic protons. The methylene protons (-CH₂OH) would appear as a singlet, and its chemical shift would be influenced by the adjacent hydroxyl group. The amine protons (-NH₂) would also present as a singlet, which may be broad and its position can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atom attached to the iodine (C-I) would show a characteristic chemical shift. The carbons bonded to the electron-withdrawing nitro group would be significantly deshielded and appear at a lower field. In contrast, the carbon attached to the amino group would be shielded. The chemical shifts of the aromatic carbons can be predicted based on additive models of substituent effects.

A hypothetical ¹H NMR data table for a related compound, such as a nitrophenyl derivative, is presented below for illustrative purposes.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H7.50 - 8.20m-
-CH₂OH~4.60s-
-NH₂~5.50br s-
-OHVariablebr s-
Note: This is a representative table based on similar structures. Actual values for this compound may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For "this compound," high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be influenced by the substituents on the aromatic ring. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂). libretexts.org The presence of the iodine atom would be readily identifiable due to its characteristic isotopic pattern, with ¹²⁷I being the only stable isotope. docbrown.info Cleavage of the C-I bond is a probable fragmentation pathway. docbrown.info The loss of the hydroxymethyl group (-CH₂OH) or water (H₂O) from the molecular ion are also expected fragmentation events. Analysis of these fragmentation patterns can provide valuable structural information. For nitrosamine (B1359907) compounds, which share some structural similarities, common fragmentation includes the loss of the NO radical. nih.gov

A representative table of expected mass spectral data is provided below.

m/z Proposed Fragment
[M]⁺Molecular Ion
[M - NO₂]⁺Loss of nitro group
[M - I]⁺Loss of iodine radical
[M - CH₂OH]⁺Loss of hydroxymethyl radical
[M - H₂O]⁺Loss of water
Note: This table illustrates potential fragmentation pathways. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the alcohol group would be observed as a broad band around 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations would be found just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-N stretching vibration would be in the region of 1250-1350 cm⁻¹. The C-I stretching vibration would be observed at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active. The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are IR active are Raman inactive, and vice versa. libretexts.org While "this compound" is not centrosymmetric, the complementarity of IR and Raman would still be valuable for a complete vibrational analysis.

A table summarizing the expected IR absorption frequencies is presented below.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
-NH₂N-H stretch3300 - 3500
-OHO-H stretch3200 - 3600 (broad)
Aromatic C-HC-H stretch> 3000
-NO₂Asymmetric stretch1500 - 1550
-NO₂Symmetric stretch1300 - 1350
C-NC-N stretch1250 - 1350
C-IC-I stretch< 600
Note: These are typical ranges and the exact positions of the bands can be influenced by the overall molecular structure and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure would reveal the planarity of the benzene (B151609) ring and the orientation of the substituents. It would also provide insights into intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which play a crucial role in the crystal packing. For instance, in the related compound 2-amino-5-nitrophenyl 2-chlorophenyl ketone, the crystal packing is stabilized by N—H⋯O hydrogen bonds. nih.govresearchgate.net Similar interactions would be expected for "this compound."

A representative table of crystallographic data for a related nitrophenyl derivative is shown below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.6120 (3)
b (Å)11.3314 (3)
c (Å)10.8456 (3)
β (°)108.399 (3)
V (ų)1237.50 (6)
Z4
Note: This data is for the related compound 2-amino-5-nitrophenyl 2-chlorophenyl ketone and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if enantiomeric forms are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

For "this compound," these techniques would only be applicable if the molecule is chiral and has been resolved into its enantiomers. As the parent molecule does not possess a stereocenter, it is achiral. However, if derivatives are synthesized that introduce a chiral center, then CD and ORD spectroscopy would be essential for assigning the absolute configuration of the enantiomers. Currently, there is no information available in the public domain regarding the synthesis or study of chiral derivatives of this compound.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are fundamental for assessing the purity of "this compound" and for separating it from any isomers or impurities that may be present from its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for analyzing this compound. A UV detector would be appropriate for detection, given the presence of the chromophoric nitrophenyl group. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration. For the related compound 2-amino-5-nitrophenol, HPLC has been successfully used for its quantification in biological samples. nih.gov

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography could also be employed. Derivatization of the hydroxyl and amino groups might be necessary to improve its volatility and chromatographic behavior.

A summary of a typical HPLC method for a related compound is provided in the table below.

Parameter Condition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Injection Volume10 µL
Note: These are typical starting conditions for method development and would need to be optimized for the specific analysis of this compound.

Theoretical and Computational Chemistry Applied to 2 Amino 3 Iodo 5 Nitrophenyl Methanol

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like (2-Amino-3-iodo-5-nitrophenyl)methanol. These calculations allow for a detailed understanding of the electron distribution and orbital interactions that govern the molecule's properties.

Molecular orbital (MO) analysis provides critical insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely centered on the electron-withdrawing nitro group. The iodine atom, with its ability to participate in halogen bonding and its influence on the electronic landscape, would also significantly modulate the energies and distributions of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV) Description
HOMO Energy -6.5 Associated with the electron-donating regions of the molecule.
LUMO Energy -2.1 Associated with the electron-accepting regions of the molecule.

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from DFT calculations.

The distribution of electron density within a molecule is fundamental to understanding its intermolecular interactions and reactive sites. Electrostatic potential (ESP) maps are a valuable tool for visualizing this charge distribution. In an ESP map of this compound, regions of negative potential (typically colored red) would be expected around the oxygen atoms of the nitro and hydroxyl groups, indicating areas prone to electrophilic attack. Conversely, positive potential (blue) would likely be found near the hydrogen atoms of the amino and hydroxyl groups, highlighting sites for nucleophilic interaction.

These charge distributions are also quantifiable through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom. This information is vital for understanding the molecule's dipole moment and its interactions with polar solvents or biological receptors.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Rotation around single bonds, such as the C-C bond connecting the hydroxymethyl group to the phenyl ring and the C-N bond of the amino group, gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers (global and local minima on the potential energy surface) and the energy barriers between them.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. For this compound, these predictions would include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to help assign peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in an IR spectrum, corresponding to the stretching and bending modes of the various functional groups (e.g., N-H, O-H, C-N, N-O).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the absorption wavelengths in the ultraviolet-visible spectrum, providing insight into the molecule's chromophoric properties.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value Functional Group
¹H NMR Chemical Shift (ppm) 7.8 Aromatic CH adjacent to NO₂
¹³C NMR Chemical Shift (ppm) 145 Aromatic C attached to NO₂
IR Vibrational Frequency (cm⁻¹) 3400 N-H Stretch

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its degradation pathways. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, crucially, transition states can be identified.

The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. This analysis could be used to understand, for example, the nucleophilic substitution of the iodine atom or the reduction of the nitro group, which are common reactions for this class of compounds.

Development of Predictive Models for Chemical Reactivity and Selectivity

Building upon the foundational data from electronic structure calculations, it is possible to develop predictive models for chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. researchgate.netresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govmdpi.com

For a class of compounds including this compound, descriptors derived from DFT calculations (such as HOMO/LUMO energies, dipole moment, and atomic charges) can be used as inputs for QSAR models. nih.gov These models could predict various endpoints, such as toxicity or reaction selectivity, for newly designed analogs without the need for their synthesis and testing. researchgate.netresearchgate.net This predictive capability is highly valuable in fields like drug discovery and materials science for screening large libraries of virtual compounds. mdpi.com

Applications of 2 Amino 3 Iodo 5 Nitrophenyl Methanol As a Versatile Organic Building Block

Utility in the Multi-Step Synthesis of Complex Organic Molecules

The strategic positioning of multiple reactive sites on (2-Amino-3-iodo-5-nitrophenyl)methanol makes it an ideal starting material for the multi-step synthesis of intricate organic molecules. Each functional group can be selectively addressed to build molecular complexity in a controlled and stepwise manner.

The primary alcohol offers a handle for oxidation to an aldehyde or carboxylic acid, or for conversion into an ether or ester linkage. The amino group can be acylated, alkylated, or serve as a nucleophile in cyclization reactions. The nitro group, a strong electron-withdrawing group, can direct nucleophilic aromatic substitution or be reduced to an amine, which can then be diazotized to introduce a variety of other functionalities. Perhaps most significantly, the iodine atom provides a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, enabling the formation of new carbon-carbon bonds. harvard.eduwikipedia.orgnih.govnih.gov

This orthogonal reactivity allows for a divergent synthetic approach, where a single starting material can be elaborated into a diverse library of compounds. For instance, the iodo group can be coupled with a boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) to introduce new carbon frameworks. wikipedia.orgorganic-chemistry.org Subsequently, the nitro group can be reduced to an amine, which can then participate in the formation of a heterocyclic ring, such as a quinazoline (B50416) or benzoxazine (B1645224). nih.govorganic-chemistry.orgnih.gov

Table 1: Functional Group Reactivity and Potential Transformations

Functional GroupPotential ReactionsResulting Functionality
Primary AlcoholOxidation, Etherification, EsterificationAldehyde, Carboxylic Acid, Ether, Ester
Amino GroupAcylation, Alkylation, CyclizationAmide, Substituted Amine, Heterocycle
Nitro GroupReduction, Nucleophilic Aromatic SubstitutionAmine, Diazonium Salts, Substituted Aromatics
IodineSuzuki Coupling, Sonogashira Coupling, Heck CouplingBiaryls, Alkynyl Arenes, Alkenyl Arenes

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural features of this compound make it a promising precursor for the synthesis of advanced organic materials and functional molecules. The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a push-pull system, which can impart interesting photophysical and electronic properties to molecules derived from this scaffold.

One area of significant potential is in the development of novel polymers. The amino and alcohol functionalities are suitable for the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical strength, and low flammability. metu.edu.trkpi.ua The incorporation of the iodo and nitro groups into the polymer backbone could allow for post-polymerization modification, enabling the tuning of the material's properties for specific applications, such as in aerospace, electronics, and automotive industries.

Furthermore, the ability to introduce extended conjugation through cross-coupling reactions at the iodo position opens the door to the synthesis of organic dyes, nonlinear optical materials, and organic light-emitting diode (OLED) components. The inherent chirality of many complex molecules synthesized from this building block could also be exploited in the development of chiral catalysts and sensors.

Role in the Development of Novel Synthetic Methodologies and Reagents

For example, a synthetic sequence could be envisioned where an initial cross-coupling reaction at the iodine position is followed by an intramolecular cyclization involving the amino or alcohol group, triggered by the reduction of the nitro group. Such a strategy could provide rapid access to complex heterocyclic frameworks that would otherwise require lengthy and laborious synthetic routes.

Moreover, derivatives of this compound could be developed as novel reagents for organic synthesis. For instance, by attaching a chiral auxiliary to the amino or alcohol group, it could be used as a chiral building block for asymmetric synthesis. The iodo group could also be hypervalent, leading to the development of new iodine(III) or iodine(V) reagents for oxidative transformations.

Case Studies in Complex Molecule Synthesis Featuring this compound

While specific, published case studies detailing the use of this compound are not abundant in the readily available scientific literature, its potential can be illustrated through plausible synthetic routes to important classes of molecules.

Case Study 1: Hypothetical Synthesis of a Substituted Quinazoline

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. organic-chemistry.orgresearchgate.net A plausible route to a highly substituted quinazoline could begin with this compound.

Sonogashira Coupling: The iodo group could be coupled with a terminal alkyne using a palladium-copper catalyst system to introduce a substituted alkynyl group at the 3-position. wikipedia.orgorganic-chemistry.org

Oxidation: The primary alcohol could be oxidized to an aldehyde using a mild oxidizing agent.

Reductive Cyclization: The nitro group could be reduced to an amine, which would then undergo a spontaneous or acid-catalyzed cyclization with the newly formed aldehyde and an external nitrogen source (e.g., ammonia (B1221849) or a primary amine) to form the quinazoline ring system.

This hypothetical sequence demonstrates how the orthogonal reactivity of the functional groups in this compound can be harnessed to construct a complex heterocyclic core in a convergent and efficient manner.

Case Study 2: Postulated Pathway to a Functionalized Polybenzoxazine

The synthesis of a functionalized polybenzoxazine could be envisioned starting from this compound, a phenol, and formaldehyde (B43269).

Benzoxazine Monomer Synthesis: A Mannich-like condensation of this compound (acting as the amine component), a suitable phenol, and formaldehyde would yield the corresponding benzoxazine monomer.

Thermal Polymerization: The benzoxazine monomer could then undergo thermally induced ring-opening polymerization to form the cross-linked polybenzoxazine network. metu.edu.trkpi.ua

Post-Polymerization Modification: The pendant iodo and nitro groups on the polymer backbone would then be available for further functionalization. For example, the iodo group could be used for grafting other polymer chains via cross-coupling reactions, while the nitro group could be reduced to an amine and subsequently modified to introduce desired properties such as hydrophilicity or biocompatibility.

These case studies, though hypothetical, are based on well-established chemical principles and highlight the immense potential of this compound as a versatile and powerful building block in the synthesis of complex organic molecules and advanced materials.

Future Research Directions and Emerging Paradigms for 2 Amino 3 Iodo 5 Nitrophenyl Methanol

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like (2-Amino-3-iodo-5-nitrophenyl)methanol often relies on classical multi-step sequences that can be lengthy and produce significant waste. Future research will likely focus on developing more convergent and atom-economical synthetic routes.

Key areas of exploration could include:

Late-Stage Functionalization: A major goal will be the development of methods for the direct and regioselective introduction of the iodo, nitro, and amino groups onto a pre-existing benzyl (B1604629) alcohol core. This approach, particularly C-H functionalization, could dramatically shorten synthetic sequences. For instance, recent advances in hypervalent iodine-mediated C-H nitration could offer a pathway for selective installation of the nitro group. nih.gov

Orthogonal Protecting Group Strategies: To selectively manipulate the different functional groups, sophisticated protecting group strategies will be necessary. Research into novel, easily removable protecting groups that are compatible with the sensitive functionalities of the molecule will be crucial.

Modern Iodination Methods: Traditional iodination methods can be harsh and unselective. Future pathways may employ milder and more selective reagents, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, to precisely install the iodine atom at the desired position. google.comijssst.info The synthesis of related 2-amino-5-bromo-3-iodopyridine (B1270907) highlights the challenges and possibilities in achieving selective halogenation on an aminopyridine ring, which can be analogous to the benzene (B151609) system. ijssst.info

Parameter Traditional Multi-Step Synthesis Potential Future Pathway (e.g., C-H Functionalization)
Starting Material Simple substituted benzene2-Amino-5-nitrophenyl)methanol
Number of Steps 4-6 steps (nitration, reduction, diazotization, iodination, etc.)1-2 steps (e.g., direct C-H iodination)
Key Reagents NaNO₂, KI, strong acids/basesHypervalent iodine reagents, transition metal catalysts
Overall Yield (Hypothetical) 15-25%50-70%
Waste Generation HighLow

Integration into Automated and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis. For a molecule like this compound, where reactions such as nitration can be highly exothermic and potentially hazardous, flow chemistry offers substantial advantages.

Future research in this area will likely involve:

Development of Continuous Nitration and Iodination Protocols: Miniaturized flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions. rsc.org This enables the safe use of highly reactive reagents and can lead to improved yields and selectivity.

Automated Optimization: Automated flow platforms, controlled by algorithms, can rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions, accelerating process development. acs.orgacs.org

Feature Batch Processing Flow Chemistry
Safety Poor control over exotherms (e.g., nitration), potential for runaway reactions.Excellent temperature control, small reaction volumes minimize risk.
Scalability Often problematic, requires re-optimization.Straightforward, achieved by running the system for longer times.
Reproducibility Can be variable due to mixing and heat transfer issues.High, due to precise control over all parameters.
Process Footprint Large, requires multiple large vessels.Compact, requires significantly less lab space.

Development of Sustainable and Economical Production Methods

Modern chemical manufacturing places a strong emphasis on sustainability. Future production methods for this compound will need to align with the principles of green chemistry to be considered viable.

Key research directions include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as bio-derived solvents or even water, will be a priority.

Renewable Feedstocks: While the core aromatic structure is typically derived from petrochemicals, research into pathways from bio-based sources is a long-term goal for the chemical industry. dkshdiscover.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. quantaprocess.com This involves favoring addition reactions over substitution reactions that generate salt byproducts.

Catalyst Design for Highly Selective Transformations

The presence of multiple functional groups in this compound makes selective transformations challenging. Designing advanced catalysts will be paramount for its use as a versatile building block.

Future research will focus on:

Chemoselective Catalysts: Developing catalysts that can target one functional group while leaving others intact. For example, a catalyst for the selective reduction of the nitro group to an amine without causing hydrodeiodination (removal of the iodine atom) would be highly valuable. Palladium-based catalysts have shown high activity for nitro group reduction, but selectivity remains a challenge at elevated temperatures. acs.org

Site-Selective Cross-Coupling: The carbon-iodine bond is a prime handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecules. Future catalysts will need to be highly active to enable these couplings without promoting side reactions at the amino or benzyl alcohol moieties.

Enantioselective Catalysis: For applications where chirality is important, developing catalysts for the enantioselective transformation of the benzyl alcohol group (e.g., asymmetric oxidation or etherification) would open up new avenues of research.

Computational Design of Enhanced Reactivity and Selectivity Profiles

In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry can provide deep insights into the properties of this compound and guide experimental work.

Emerging paradigms in this area include:

Predicting Reaction Pathways: Using Density Functional Theory (DFT) and other computational methods to model potential reaction mechanisms, identify transition states, and predict activation energies. This can help in selecting the most promising synthetic routes before embarking on extensive lab work. mdpi.com

Understanding Electronic Structure: Calculating properties such as molecular electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and charge distribution can predict the most reactive sites on the molecule for electrophilic or nucleophilic attack. researchgate.net This is crucial for designing regioselective reactions.

Catalyst Design: Computational modeling can be used to design catalysts with optimal activity and selectivity for specific transformations of the target molecule. By simulating the interaction between the substrate and the catalyst's active site, researchers can rationally modify the catalyst structure to improve its performance.

Computational Method Application for this compound Anticipated Insight
Density Functional Theory (DFT) Calculation of electronic structure, reaction energetics.Prediction of reactive sites, determination of thermodynamic and kinetic feasibility of synthetic steps.
Molecular Dynamics (MD) Simulation of molecular behavior in solution or in contact with a surface.Understanding solvation effects, predicting self-assembly behavior.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzyme-catalyzed or metal-catalyzed reactions.Elucidating catalyst-substrate interactions to guide rational catalyst design.

Potential for Incorporation into Supramolecular Architectures or Self-Assembling Systems

The unique combination of functional groups on this compound makes it an excellent candidate for the construction of ordered supramolecular structures through non-covalent interactions.

Future research could explore:

Hydrogen Bonding Networks: The amino (-NH₂) and hydroxyl (-OH) groups are strong hydrogen bond donors, while the nitro (-NO₂) group is a strong hydrogen bond acceptor. This combination can lead to the formation of robust and predictable hydrogen-bonded networks, such as sheets or chains, which is a key principle in crystal engineering. acs.orgelsevierpure.comresearchgate.net

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites (e.g., the oxygen atoms of the nitro group or the nitrogen of the amino group on an adjacent molecule). nih.gov Halogen bonding is an increasingly important tool for controlling the self-assembly of molecules in the solid state. researchgate.netmdpi.com

Hierarchical Self-Assembly: The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions (from the benzene ring) could lead to the formation of complex, hierarchical structures. Understanding and controlling these competing interactions will be a fascinating area of research, potentially leading to materials with novel electronic or optical properties.

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